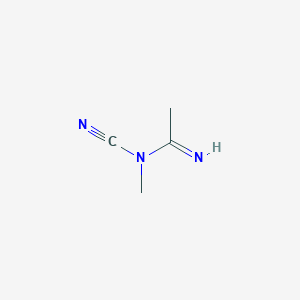

N-cyano-N-methylethanimidamide

Description

Contextualization within Amidines and Nitriles

N-cyano-N-methylethanimidamide is structurally defined by two key functional groups: an amidine and a nitrile. An amidine is a derivative of a carboxylic acid with the general structure RC(NR')NR"R'", while a nitrile is an organic compound containing a -C≡N functional group. The subject compound, with the chemical formula C₄H₇N₃, is specifically a member of the N-cyanoamidine class. rsc.orgnih.gov In this structure, a cyano group is attached to one of the nitrogen atoms of the ethanimidamide backbone.

The relationship between nitriles and amidines is fundamental in organic synthesis. Amidines are frequently synthesized from nitriles through various methods, such as the nucleophilic addition of amines to the nitrile carbon. evitachem.com This transformation often requires activation of the nitrile group, for instance, through the use of Lewis acids or by forming highly nucleophilic amine salts. evitachem.com The N-cyanoamidine functional group itself is recognized for its electron-withdrawing properties, which can influence the electronic structure of larger molecules. rsc.org

The reactivity of N-cyano-N-methylethanimidamide is influenced by the properties of both its constituent functional groups. The amidine portion can participate in hydrolysis to form amides and amines, while the cyano group can undergo nucleophilic substitution reactions. evitachem.com

Historical Development and Significance as a Reference Chemical Structure

While the precise date of the first synthesis of N-cyano-N-methylethanimidamide is not prominently documented, its historical significance is tied to the development of the N-cyanoamidine class of compounds. This class gained prominence with the introduction of neonicotinoid insecticides in the early 1990s. mdpi.comwikipedia.org Many of these insecticides, such as Acetamiprid (B1664982), are complex derivatives of the N-cyano-N-methylethanimidamide core structure. wikipedia.orgherts.ac.uk Acetamiprid, chemically named N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methyl-acetamidine, was introduced to the market in 1995 and showcases the application of this fundamental chemical scaffold in agrochemistry. mdpi.com

Consequently, N-cyano-N-methylethanimidamide serves as a crucial reference chemical structure. It represents the basic, unsubstituted backbone from which numerous more complex and commercially significant molecules are derived. Its synthesis can be achieved through methods such as the reaction of N-methylacetamide with cyanogen (B1215507) bromide. rsc.org Cyanogen bromide is a common reagent used to form cyanamides from amines. wikipedia.org The study of this parent compound helps in understanding the fundamental structure-activity relationships within the broader class of N-cyanoamidine-containing agrochemicals.

Role as a Model Compound in Mechanistic Organic Chemistry Studies

N-cyano-N-methylethanimidamide plays a valuable role as a model compound in the study of chemical reaction mechanisms, particularly in the context of environmental degradation and metabolism of more complex molecules.

Furthermore, because of its functional groups, the compound is considered a useful building block or starting material for the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and other specialty chemicals. rsc.org The N-cyanoimine group is being explored as an electron-withdrawing functional group for organic semiconductors, indicating the potential for this chemical class in materials science. rsc.org The study of simpler models like N-cyano-N-methylethanimidamide provides foundational knowledge for these advanced applications.

Data Tables

Table 1: Chemical and Physical Properties of N-cyano-N-methylethanimidamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-cyano-N'-methylethanimidamide | nih.gov |

| Molecular Formula | C₄H₇N₃ | nih.gov |

| Molecular Weight | 97.12 g/mol | nih.gov |

| Boiling Point | 132.6°C at 760 mmHg | rsc.org |

| Density | 0.96 g/cm³ | rsc.org |

| CAS Number | 56563-12-3, 51741-29-8 | rsc.orgresearchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| N-cyano-N-methylethanimidamide | C₄H₇N₃ |

| Acetamiprid | C₁₀H₁₁ClN₄ |

| Amine | R-NH₂ |

| Nitrile | R-C≡N |

| N-methylacetamide | C₃H₇NO |

Structure

3D Structure

Properties

IUPAC Name |

N-cyano-N-methylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4(6)7(2)3-5/h6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJZKYHLFXCFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469671 | |

| Record name | N-cyano-N-methyl-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-12-3 | |

| Record name | N-cyano-N-methyl-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to N-cyano-N-methylethanimidamide

Direct synthesis methods aim to construct the N-cyano-N-methylethanimidamide molecule in a limited number of steps from readily available starting materials. These approaches often involve key bond-forming reactions such as alkylation and condensation.

Alkylation is a fundamental process in organic synthesis and can be applied to the formation of imidates, which are precursors to or can be converted into N-substituted imidamides. rroij.com The direct alkylation of amides is a common method for forming imidates, though it presents a challenge in controlling the regioselectivity between N-alkylation and O-alkylation. rroij.com While N-alkylation is typically favored under basic conditions in polar solvents using an alkyl halide, the formation of the O-alkylated imidate byproduct is often observed. rroij.com For the synthesis of a precursor to N-cyano-N-methylethanimidamide, a strategic alkylation would involve the methylation of an appropriate N-cyano-ethanimidamide derivative.

Base-mediated alkylation of N-nitrobenzenesulfonamides has been utilized for site-selective N-methylation. monash.edu The enhanced acidity of the sulfonamide NH allows for selective deprotonation and subsequent methylation. monash.edu A general method for N-alkylation of N-acidic heterocyclic compounds like indole (B1671886) and benzimidazole (B57391) involves the use of alkyl halides in the presence of a base such as potassium hydroxide (B78521) in an ionic liquid. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Ref |

| N-acyl amino acid | Methyl iodide | Sodium hydride | Not specified | N-methyl amino acid | monash.edu |

| Aromatic amine | Aliphatic/cycloaliphatic alcohol | Phosphorus oxyhalide | Not specified | N-alkylated aromatic amine | google.com |

| N-acidic heterocycle | Alkyl halide | Potassium hydroxide | Ionic liquid | N-alkylated heterocycle | google.com |

This table presents generalized alkylation reactions that are foundational to the synthesis of N-alkylated compounds.

Condensation reactions are chemical processes where two molecules combine to form a larger molecule with the simultaneous elimination of a smaller molecule, such as water. nih.gov These reactions are fundamental to the formation of various functional groups, including the imidate linkage. The condensation of NH2-containing compounds with orthoesters, often catalyzed by an acid, is a known method for synthesizing N-functionalized imidates. rroij.com

The formation of an imidate can be achieved through the reaction of an amine with an orthoester in the presence of an acid catalyst. For instance, the condensation of 5-amino pyrazole-4-carbonitrile with triethyl orthoformate in the presence of acetic acid yields an imidate. rroij.com Another approach involves the reaction of nitriles with alcohols. While the Pinner reaction is a classic example of acid-catalyzed imidate synthesis, base-catalyzed condensation reactions have also been explored. rroij.comrroij.com However, these may result in lower yields due to the establishment of an equilibrium. rroij.com Hydrothermal pyrolysis experiments have also demonstrated that condensation reactions can form amides, nitriles, and esters from lipid precursors at elevated temperatures. google.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| Amino compound | Orthoester | Acid catalyst | N-functionalized imidate | rroij.com |

| Nitrile | Alcohol | Base catalyst | Imidate | rroij.com |

| Lipid precursor | Water, ammonium (B1175870) bicarbonate, oxalic acid | 300°C for 72h | Amides, nitriles, esters | google.com |

This table outlines general condensation reactions relevant to the formation of imidate and related structures.

Synthesis via Imidate Precursors

A significant strategy for synthesizing N-cyano-N-methylethanimidamide involves the initial formation of an imidate precursor, which is then converted to the final product. The Pinner and Nef reactions are classical methods for imidate synthesis.

The Pinner reaction, discovered by Pinner and Klein in 1877, is an acid-catalyzed method for synthesizing imidates from nitriles and alcohols. rroij.comnih.govrroij.com The reaction typically involves passing anhydrous hydrogen chloride gas through a mixture of the nitrile and alcohol, which results in the precipitation of a crystalline imidate hydrochloride, also known as a Pinner salt. rroij.comnih.gov This method works best with primary or secondary alcohols and both aliphatic and aromatic nitriles. rroij.comnih.gov

The mechanism involves the protonation of the nitrile by the strong acid, creating a highly reactive nitrilium cation. rroij.comnih.gov This cation is then attacked by the alcohol, and a subsequent proton transfer yields the imidate hydrochloride. rroij.comnih.gov The Pinner salt is a versatile intermediate that can be converted to other functional groups; for example, reaction with an amine can produce an amidine. wikipedia.org While the classic Pinner reaction uses a strong acid like HCl, Lewis acids such as hafnium triflate have also been shown to promote this transformation. rroij.comnih.gov

In 1895, Nef discovered a method for synthesizing imidates under basic conditions. rroij.comrroij.com This reaction involves treating a nitrile with an alcohol in the presence of an alkoxide base. rroij.com The Nef synthesis provides an alternative to the acid-catalyzed Pinner reaction. However, the yields in the Nef reaction are often low because the imidate can revert to the starting nitrile under the basic conditions, establishing an equilibrium. rroij.com The formation of the imidate is favored by the presence of electron-withdrawing groups on the nitrile. rroij.com

It is important to distinguish this Nef synthesis of imidates from the more commonly known Nef reaction, which is the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Synthesis Utilizing Cyanoacetamide Derivatives as Synthons

Cyanoacetamide and its derivatives are versatile building blocks (synthons) in organic synthesis due to their reactive nature. researchgate.net They can be used to construct a variety of heterocyclic and acyclic compounds, including precursors for N-cyano-N-methylethanimidamide.

One of the most common methods for preparing cyanoacetamide derivatives is through the reaction of amines with alkyl cyanoacetates. researchgate.net For example, N'-cyanoethanimidamide can be synthesized through the cyanoacetylation of amines, which involves reacting a substituted amine with an alkyl cyanoacetate (B8463686) under various conditions. This can be achieved by directly treating the amine with methyl cyanoacetate at room temperature without a solvent, or by heating ethyl cyanoacetate with an amine. A related synthesis is the preparation of N,N-dimethylcyanoacetamide from a cyanoacetate and dimethylamine (B145610) in an aromatic solvent. google.com The resulting cyanoacetamide derivative can then potentially be converted to the target imidamide.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Ethyl cyanoacetate | Aqueous ammonia | Ice-salt bath | Cyanoacetamide | orgsyn.org |

| Substituted amine | Alkyl cyanoacetate | Room temp or 70°C | N'-cyanoethanimidamide derivative | |

| Cyanoacetate | Dimethylamine | Aromatic solvent, -10 to 0°C then reflux | N,N-dimethylcyanoacetamide | google.com |

This table summarizes synthetic methods utilizing cyanoacetamide and its precursors.

Amination Reactions with Alkyl Cyanoacetates

A foundational step in the synthesis of related structures often involves the amination of alkyl cyanoacetates. This reaction serves as an efficient method for creating the N-substituted cyanoacetamide backbone. The general process involves the condensation of an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate, with a primary or less sterically hindered secondary amine. researchgate.netsapub.orgresearchgate.net

In the context of N-cyano-N-methylethanimidamide, the reaction would involve methylamine (B109427) reacting with an alkyl cyanoacetate. This typically proceeds in a solvent like ethanol (B145695) and can be catalyzed by a base or simply achieved by heating. researchgate.netresearchgate.net The high reactivity of the methylene (B1212753) protons in cyanoacetamides makes them valuable intermediates for further transformations. researchgate.net For instance, the reaction of methyl cyanoacetate with methylamine yields N-methyl-2-cyanoacetamide, a direct precursor that can be further elaborated to form the target imidamide structure. Several protocols have been developed for this type of amidation, some employing organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve high yields under mild conditions, avoiding the need for high temperatures. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl Cyanoacetate + Aromatic Amines | Ethanol, Reflux | N-Aryl Cyanoacetamides | researchgate.net |

| 2-Aminoquinoline-3-carbonitrile + Ethyl Cyanoacetate | Dimethylformamide, Reflux | 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | sapub.org |

| Methyl Cyanoacetate + Alkyl/Aryl Halides | DBU, then RANEY® Nickel | Alkylated β-amino amides | rsc.org |

| Alkyl Cyanoacetates + Amines | DBU | N-Substituted Cyanoacetamides | researchgate.net |

Nucleophilic and Electrophilic Properties in Synthesis

The N-cyano-N-methylethanimidamide molecule possesses distinct nucleophilic and electrophilic centers, which dictates its reactivity in synthetic transformations. The cyanoamidine functional group is central to this dual reactivity.

The nitrogen atoms of the imidamide and cyano groups are electron-rich and can act as nucleophiles. acs.orglibretexts.org The synthesis of N-cyanoamidines from thioamides and the nucleophile cyanamide (B42294) (NH₂CN) is a known transformation, often requiring activation with mercuric ions to proceed efficiently. cdnsciencepub.com More recently, the nucleophilic character of cyanoamidine intermediates has been exploited in the synthesis of complex heterocyclic structures like the nucleobase of Remdesivir. In this synthesis, a cyanoamidine intermediate undergoes a Lewis acid-mediated cyclization, where a nitrogen atom attacks an electrophilic center to form the target ring system. acs.orgresearchgate.net This highlights the potential for the nitrogen atoms in N-cyano-N-methylethanimidamide to participate in intramolecular or intermolecular bond-forming reactions with suitable electrophiles.

Conversely, the carbon atom of the nitrile (cyano) group is electrophilic. researchgate.net This carbon is susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry for forming cyanohydrins from carbonyls. libretexts.org While the cyano group in N-cyano-N-methylethanimidamide is attached to a nitrogen, its electrophilic character can be enhanced by activation with Lewis acids or other reagents, making it a site for functional group interconversion. researchgate.net This dual reactivity allows the molecule to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reaction partner. unibo.it

Novel Synthetic Pathways

Beyond traditional methods, novel synthetic pathways offer sophisticated strategies for generating the imidate functionality and for modifying the molecule through functional group interconversions.

Thermal Rearrangements (e.g., Aza-Claisen) in Imidate Generation

The aza-Claisen rearrangement, a type of semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, is a powerful tool for carbon-carbon and carbon-nitrogen bond formation and can be applied to the synthesis of imidates. thieme-connect.derroij.com A notable example is the thermal 3-aza-Claisen rearrangement of N-allyl ynamides, which yields α-allyl imidates. nih.govnih.gov This reaction proceeds by heating the N-allyl ynamide in an alcoholic solvent, often in the presence of molecular sieves, to produce the corresponding imidate in moderate to excellent yields. rroij.comnih.gov

While not a direct synthesis of N-cyano-N-methylethanimidamide, this methodology establishes a viable route to the core imidate structure. A hypothetical pathway could involve the rearrangement of a suitably substituted N-allyl precursor to generate an imidate that is then further functionalized. The reaction typically proceeds through a highly ordered cyclic transition state. thieme-connect.de The versatility of this rearrangement has been demonstrated in the synthesis of various complex molecules, including lactams and bioactive compounds. researchgate.net

| Reactant Type | Reaction | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Allyl Ynamides | Thermal 3-aza-Claisen Rearrangement | α-Allyl Imidates | Requires alcoholic solvent and heat. | nih.govnih.gov |

| N-Allylanilines | BF₃·OEt₂ Catalyzed aza-Claisen Rearrangement | o-Allylanilines | Lewis acid catalysis allows for rearrangement. | thieme-connect.de |

| N-Allyl Amides | Base-mediated (LHMDS) aza-Claisen Rearrangement | γ,δ-Unsaturated Amides | Forms an enolate intermediate prior to rearrangement. | thieme-connect.de |

Strategies for Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to achieve a target molecule or to alter its reactivity. youtube.comwikipedia.org The N-cyano-N-methylethanimidamide structure contains several functionalities, primarily the N-cyano and the imidamide groups, that are amenable to interconversion.

The nitrile group is exceptionally versatile for synthetic transformations. researchgate.net It can be:

Hydrolyzed under acidic or basic conditions to a carboxylic acid (via an intermediate amide).

Reduced to a primary amine. For instance, the chemoselective reduction of a nitrile in the presence of other reducible groups like amides or aryl halides is possible using specific reagents like ZnCl₂/NaBH₄ or under controlled catalytic hydrogenation conditions. rsc.org

Converted to a tetrazole ring via cycloaddition with an azide, a transformation valuable in medicinal chemistry.

The imidamide group itself can be viewed as an activated amide. Hydrolysis would likely cleave the C=N double bond to yield an N-acyl cyanamide or further products depending on the conditions. These FGI strategies provide pathways to diversify the structure of N-cyano-N-methylethanimidamide, creating analogues with different chemical properties and potential applications.

Sustainable and Green Chemistry Approaches in N-cyano-N-methylethanimidamide Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. Green chemistry principles can be applied to the synthesis of N-cyano-N-methylethanimidamide to reduce waste, improve energy efficiency, and use safer reagents. mdpi.comrsc.org

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. seqens.commdpi.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and the potential for automation and streamlined multi-step syntheses. noelresearchgroup.comcam.ac.ukgoflow.at

A flow-based synthesis of N-cyano-N-methylethanimidamide could be envisioned. For example, the N-methylation step, a common reaction in pharmaceutical synthesis, can be performed efficiently and sustainably in a flow reactor. semanticscholar.orgicevirtuallibrary.com A stream of a precursor amine could be mixed with a methylating agent over a solid-supported catalyst bed, allowing for continuous production and easy separation of the product. This approach minimizes the handling of potentially hazardous reagents and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. seqens.comgoflow.at The use of flow chemistry can make the synthesis more efficient, scalable, and environmentally friendly. mdpi.com

Bio-Catalysis Integration in Synthetic Routes

The integration of biocatalysis into the synthetic pathways for complex chemical compounds represents a significant advancement towards greener and more efficient manufacturing processes. pnas.orgresearchgate.net While the direct, one-pot enzymatic synthesis of N-cyano-N-methylethanimidamide has not been extensively documented in publicly available research, the principles of biocatalysis offer several plausible strategies for its formation. These approaches leverage the high selectivity and mild reaction conditions characteristic of enzymes to construct the key functional groups of the target molecule: the N-cyano group, the ethanimidamide core, and the N-methyl group. illinois.edu The discussion below explores potential enzymatic transformations, based on established enzyme classes and their known reactivities on analogous substrates, that could be integrated into a synthetic route for N-cyano-N-methylethanimidamide.

The exploration of biocatalytic routes is often driven by the need for sustainable alternatives to traditional chemical methods, which can involve harsh reagents and generate significant waste. researchgate.net Enzymes such as nitrilases, acyltransferases, and methyltransferases are key tools in this endeavor. nih.govworktribe.comnih.gov

Potential Biocatalytic Steps:

A hypothetical biocatalytic synthesis of N-cyano-N-methylethanimidamide could involve a sequence of enzymatic reactions. The key challenges in such a synthesis include the formation of the C=N bond of the imidamide, the attachment of the cyano group to the nitrogen atom, and the specific N-methylation.

One potential avenue involves the enzymatic hydrolysis of nitriles. Nitrilases are enzymes that catalyze the conversion of nitriles to either carboxylic acids or amides. nih.govnih.gov While typically used for hydrolysis, the reverse reaction or related enzymatic activities could be explored for the formation of the cyanoamidine structure. For instance, enzymes from the nitrilase superfamily are known to act on a wide variety of nitrile- and amide-containing compounds. nih.gov The substrate specificity of nitrilases can be quite broad, and engineered enzymes have shown activity on a range of substrates, suggesting that a nitrilase could potentially be evolved to catalyze the cyanation of an appropriate amine precursor. openbiotechnologyjournal.com

Another plausible biocatalytic approach is the use of acyltransferases. An acyltransferase from Mycobacterium smegmatis (MsAcT) has demonstrated the ability to catalyze the N-acylation of various primary amines in aqueous media, using acetyl donors like vinyl acetate (B1210297). worktribe.com This type of enzyme could potentially be used to construct the ethanimidamide backbone by reacting an N-cyano-N-methylamine precursor with an activated acetyl donor. The chemoselectivity of such enzymes is a significant advantage, potentially reducing the need for protecting groups. worktribe.com

The final N-methylation step is another key transformation where biocatalysis could be applied. While the enzymatic methylation of amides was once considered rare in biology, recent discoveries have shown that enzymes can indeed perform this transformation. nih.gov For example, Radical SAM enzymes, such as RlmN and Cfr, are known to methylate the amidine carbons of adenosine (B11128) using S-adenosyl-L-methionine (SAM) as the methyl donor. pnas.orgacs.orgacs.org This precedent for the enzymatic methylation of an amidine carbon suggests that a similar enzyme could be engineered or discovered that acts on an N-cyanoethanimidamide precursor to introduce the methyl group onto the nitrogen atom. acs.org

The following table summarizes potential biocatalytic reactions that could be investigated for the synthesis of N-cyano-N-methylethanimidamide or its key precursors. The data is based on analogous reactions reported in the literature, as direct biocatalysis for this specific compound is not yet established.

Table 1: Potential Biocatalytic Transformations for N-cyano-N-methylethanimidamide Synthesis

| Reaction Step | Enzyme Class | Potential Substrate(s) | Transformation | Relevant Research Findings |

| Amine Backbone Synthesis | Amine Transaminase (ATA) | A pro-chiral ketone and an amine donor | Asymmetric synthesis of a chiral amine precursor | ATAs are well-established for the synthesis of chiral amines from ketones. researchgate.net |

| Acyl Group Transfer | Acyltransferase | N-cyano-N-methylamine and an acetyl donor (e.g., vinyl acetate) | Formation of the ethanimidamide core | Acyltransferase from M. smegmatis efficiently acylates primary amines in water. worktribe.com |

| N-Methylation | Methyltransferase (e.g., Radical SAM enzyme) | N-cyanoethanimidamide | Addition of a methyl group to the nitrogen atom | Radical SAM enzymes are known to methylate amidine carbons in other molecules. pnas.orgacs.org |

| Cyano Group Introduction/Modification | Nitrilase Superfamily Enzyme | An appropriate amine or amide precursor and a cyanide source | Formation of the N-cyano bond | Nitrilases act on a wide range of nitriles and amides; their catalytic activity can be engineered. nih.govopenbiotechnologyjournal.com |

The development of a complete biocatalytic route would likely require significant research and development, including enzyme discovery, protein engineering to optimize activity and substrate specificity, and process optimization. illinois.eduresearchgate.net However, the existing knowledge of biocatalytic reactions provides a strong foundation for pursuing such a green and sustainable synthetic strategy.

Reactivity and Reaction Mechanisms

Oxidative Reactivity

The oxidation of N-cyano-N-methylethanimidamide is a complex process influenced by the reaction environment. The primary driver of its atmospheric and aqueous degradation is the hydroxyl radical, a highly reactive species. pnas.orgnih.gov Studies have shown that the site of OH attack and the resulting product distribution vary significantly depending on whether the reaction occurs in the gas phase, in the aqueous phase, or on a solid substrate. pnas.orgnih.gov

Hydroxyl Radical (OH) Induced Oxidation Mechanisms

The interaction between N-cyano-N-methylethanimidamide and hydroxyl radicals leads to a variety of degradation products through distinct mechanistic pathways. nih.govnih.gov These pathways are broadly categorized based on the source and mode of interaction of the OH radicals with the molecule.

In a "top-down" scenario, gaseous hydroxyl radicals attack the N-cyano-N-methylethanimidamide molecule. nih.govresearchgate.net This process is particularly relevant for the atmospheric fate of compounds containing this moiety. pnas.org A key finding in this pathway is the addition of the OH radical to the cyano (–CN) group. nih.gov This mode of attack is a significant degradation route in the gas phase, leading to the formation of specific products not observed in other oxidation environments. nih.gov The reaction can also proceed via hydrogen abstraction from both the secondary >CH₂ group and the primary –CH₃ group attached to the tertiary amine nitrogen, with the latter being the dominant site of attack. pnas.orgnih.gov

"Bottom-up" oxidation occurs when hydroxyl radicals are generated from a substrate surface, such as titanium dioxide (TiO₂) or sodium nitrite (B80452) (NaNO₂), and then react with the adsorbed N-cyano-N-methylethanimidamide moiety. nih.govresearchgate.net This pathway is relevant for the degradation of the compound on surfaces like airborne particles, building exteriors, and soil. pnas.org When TiO₂ photolysis is the source of OH radicals, the major products are carbonyl compounds. nih.gov In contrast, when NaNO₂ is the source, the hydrolysis products of these carbonyl and alcohol intermediates are more prevalent, which is attributed to the hygroscopic nature of NaNO₂. nih.gov

In the aqueous phase, the oxidation of the N-cyano-N-methylethanimidamide moiety by hydroxyl radicals primarily proceeds through hydrogen abstraction. nih.govresearchgate.net The dominant reaction is the abstraction of a hydrogen atom from the primary methyl (–CH₃) group attached to the nitrogen. pnas.org This leads to the formation of carbonyl and alcohol intermediates. pnas.orgresearchgate.net Under aqueous conditions, hydrolysis of the parent compound and its intermediates can also be a significant pathway. nih.gov For instance, hydrolysis can lead to the formation of N-desmethyl metabolites. nih.gov Quantum chemical calculations have shown that the hydrogen transfer mechanism is the predominant pathway in aqueous media. nih.gov

Formation and Characterization of Carbonyl and Alcohol Intermediates and Products

The oxidation of the N-cyano-N-methylethanimidamide moiety consistently leads to the formation of carbonyl and alcohol intermediates and final products across different oxidation pathways. pnas.orgnih.gov

Hydrogen abstraction from the methyl and methylene (B1212753) groups attached to the nitrogen atom initiates a cascade of reactions, typically in the presence of oxygen (O₂) and nitrogen oxides (NOx), that result in the formation of carbonyls (aldehydes and ketones) and alcohols. researchgate.net For example, abstraction of a hydrogen from the primary –CH₃ group is a favored reaction, leading to the formation of a corresponding carbonyl compound. pnas.orgresearchgate.net Similarly, abstraction from the secondary >CH₂ group also yields carbonyl and alcohol products. pnas.org

In aqueous phase oxidation, these carbonyl and alcohol products can undergo further hydrolysis. pnas.orgnih.gov The specific carbonyl and alcohol products identified in studies include compounds where the methyl or methylene group has been oxidized. nih.govresearchgate.net

The table below summarizes the key reaction pathways and resulting products from the oxidation of a molecule containing the N-cyano-N-methylethanimidamide moiety (referred to as ACM in the source material for acetamiprid). pnas.orgnih.gov

| Oxidation Pathway | Primary OH Attack Site | Major Products | Key Observations |

| Top-Down (Gas-Phase) | Cyano group, –CH₃, and >CH₂ groups pnas.orgnih.gov | Products of OH addition to the cyano group, carbonyls, and alcohols. nih.gov | OH addition to the cyano group is a unique and significant pathway. nih.gov |

| Bottom-Up (Substrate-Generated) | –CH₃ and >CH₂ groups pnas.orgnih.gov | Carbonyls (with TiO₂) or their hydrolysis products (with NaNO₂). nih.gov | Product distribution depends on the OH radical source. nih.gov |

| Aqueous Phase | –CH₃ and >CH₂ groups pnas.orgnih.gov | Carbonyls, alcohols, and their hydrolysis products. pnas.orgnih.gov | Dominated by hydrogen abstraction, with hydrolysis being a key secondary reaction. nih.govnih.gov |

Photocatalytic Degradation Mechanisms

The photocatalytic degradation of N-cyano-N-methylethanimidamide and related compounds is an important environmental transformation pathway. This process typically involves heterogeneous advanced oxidation processes (AOPs) using semiconductor nanoparticles. researchgate.net The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) upon photoexcitation of the semiconductor catalyst. researchgate.net

When a semiconductor like titanium dioxide (TiO2) is illuminated with UV light, it generates electron-hole pairs. nih.govnih.gov These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). nih.govresearchgate.netnih.gov These hydroxyl radicals are the dominant species responsible for the degradation of the organic molecule. nih.govresearchgate.net The degradation process is initiated by the attack of these •OH radicals on the N-cyano-N-methylethanimidamide structure. nih.govnih.gov The reaction can proceed through hydrogen abstraction or addition to the cyano group, leading to a cascade of reactions that break down the molecule. nih.govresearchgate.net

Influence of Photocatalytic Materials (e.g., TiO2) on Reaction Pathways

The choice of photocatalytic material significantly influences the efficiency and pathways of degradation. Titanium dioxide (TiO2), particularly the Degussa P-25 form, is a widely used and effective photocatalyst for the degradation of pesticides containing the N-cyano-N-methylethanimidamide moiety. researchgate.netsci-hub.se

The reaction pathway on the surface of TiO2 is driven by the generation of hydroxyl radicals from the interaction of photogenerated holes with water. nih.govnih.gov The surface of the catalyst provides the active sites for these reactions. mdpi.com The product distribution can differ from aqueous-phase reactions; for example, oxidation on a TiO2 film may yield primary carbonyl products, as the limited surface-adsorbed water is sufficient to generate OH radicals but not enough to hydrolyze the resulting products. researchgate.net

Table 1: Effect of Ag-doping on TiO2 for Photocatalytic Degradation Half-Life This interactive table summarizes the degradation half-life of a related compound, acetamiprid (B1664982), using TiO2 doped with varying molar percentages of silver (Ag). The data illustrates the influence of the photocatalytic material's composition on reaction kinetics.

| Molar Percentage of Ag in TiO2 (n) | Degradation Half-Life (t1/2) in minutes |

| 0 | 18.8 |

| 0.02 | 11.3 |

| 0.04 | 16.2 |

| 0.06 | 10.0 |

| 0.08 | 6.9 |

| 0.12 | 14.7 |

| Data sourced from a 2008 study on the preparation of Ag-doped TiO2 nanoparticles. sci-hub.se |

Kinetic Studies of Photocatalytic Processes

Kinetic studies of the photocatalytic degradation of compounds like N-cyano-N-methylethanimidamide often show that the reaction follows pseudo-first-order kinetics. mdpi.com The degradation rate is highly dependent on several factors, including the initial concentration of the substrate, the concentration of the photocatalyst, temperature, and the pH of the solution. researchgate.net

The pH plays a crucial role by influencing the surface charge of the photocatalyst and the availability of hydroxide (B78521) ions (OH−), which are precursors to hydroxyl radicals. nih.govresearchgate.net For many organic compounds, degradation is enhanced in alkaline conditions because the negatively charged TiO2 surface attracts certain pollutants and the higher concentration of OH− ions promotes the generation of •OH radicals. nih.govresearchgate.net

Kinetic models, such as the Langmuir-Hinshelwood (L-H) model, are often used to describe the relationship between the reaction rate and substrate concentration. frontiersin.org This model accounts for the adsorption of the reactant onto the catalyst surface, which is often a key step in the photocatalytic process. frontiersin.orgnih.gov The rate constant (k) is a key parameter derived from these studies, quantifying the efficiency of the degradation process under specific conditions. mdpi.com For example, studies on the degradation of acetamiprid with Ag-doped TiO2 determined specific velocity constants and half-lives, demonstrating a clear kinetic dependence on the catalyst's composition. sci-hub.se

Hydrolysis Mechanisms

N-cyano-N-methylethanimidamide can undergo hydrolysis, a reaction that involves the cleavage of chemical bonds by the addition of water. The primary sites for hydrolysis in this molecule and its derivatives are the amide and cyano-imine bonds. evitachem.comnih.gov This degradation pathway is significant for understanding the compound's environmental persistence. evitachem.com

The rate of hydrolysis is strongly influenced by pH. bangor.ac.uk Studies on related neonicotinoid compounds show that the rate of hydrolysis increases as the solution becomes more alkaline. bangor.ac.uk The hydrolysis of the cyano group is a noted metabolic reaction in various systems. rsc.org This transformation can lead to the formation of corresponding acids and amines as breakdown products. evitachem.com In some cases, microbially-facilitated hydrolysis via enzymes like nitrile hydratase can transform the cyano group into an amide, significantly altering the molecule's properties. rsc.orguiowa.edu

Electrophilic and Nucleophilic Reactivity in Organic Transformations

The structure of N-cyano-N-methylethanimidamide contains several functional groups that dictate its electrophilic and nucleophilic character in organic reactions. The presence of nitrogen atoms with lone pairs of electrons makes the molecule nucleophilic. libretexts.org In principle, these nitrogen atoms can donate their electron pairs to form new covalent bonds with electrophiles (electron-poor species). libretexts.orgchadsprep.com

Fundamental Studies on Complexation and Coordination Chemistry

The principles of coordination chemistry suggest that molecules with atoms possessing lone pairs of electrons can act as ligands, binding to a central metal ion to form a coordination complex. chadsprep.comncert.nic.in N-cyano-N-methylethanimidamide fits this description due to the lone pairs on its nitrogen atoms and the cyano group. chadsprep.comnih.gov

The nitrogen atoms of the ethanimidamide backbone and the nitrogen of the cyano group can all potentially donate their electron pairs to a suitable metal ion (a Lewis acid). chadsprep.com The cyano group (CN-) itself is a well-known ligand in coordination chemistry, capable of binding to metals to form stable complexes like K4[Fe(CN)6]. ncert.nic.inlibretexts.org It can also act as a bridging ligand, binding to two metal centers simultaneously. The specific mode of coordination would depend on the metal ion, the solvent system, and the steric and electronic properties of the entire molecule. run.edu.ng While specific studies on the coordination complexes of N-cyano-N-methylethanimidamide are not detailed in the reviewed literature, its structural features strongly suggest its potential to participate in complexation and coordination chemistry as a monodentate or polydentate ligand. chadsprep.com

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of N-cyano-N-methylethanimidamide, providing exceptional sensitivity and specificity. When coupled with liquid chromatography (LC), it becomes a powerful tool for detecting and quantifying the compound and its metabolites. federalregister.govregulations.gov

Liquid chromatography combined with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant method for the determination of N-cyano-N-methylethanimidamide residues in diverse samples such as fruits, vegetables, and clover. regulations.govregulations.govregulations.gov The methodology typically involves an extraction of the analyte from the sample matrix using a solvent like methanol, followed by cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances. regulations.gov

The processed extract is then injected into the LC-MS/MS system for analysis. federalregister.govgovinfo.gov This technique allows for the reliable quantification of the parent compound, which is considered sufficient for determining residues of concern for enforcement purposes. regulations.govregulations.gov Method validation studies have demonstrated acceptable recoveries and have established the limit of quantification (LOQ) to be as low as 0.01 ppm in various crop matrices, including dragon fruit, sunflower, and peppers. regulations.govregulations.gov In clover forage and hay, the validated sensitivity of the method is 0.01 ppm. regulations.gov

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, is instrumental in the structural elucidation of N-cyano-N-methylethanimidamide and its transformation products. sepscience.comthermofisher.com Orbitrap MS provides high mass accuracy (typically sub-ppm) and high resolving power, which allows for the determination of the elemental composition of unknown compounds and the separation of analyte signals from complex matrix interferences. thermofisher.comnih.gov

In studies investigating the oxidation of N-cyano-N-methylethanimidamide, HRMS is used to identify previously uncharacterized degradation products. semanticscholar.org For instance, the analysis of reaction mixtures by LC-HRMS can identify products resulting from attacks on the secondary >CH2 group, the primary –CH3 group, and addition to the –CN group. semanticscholar.org The high mass accuracy enables the confident assignment of molecular formulas to product ions, which is a critical step in elucidating their structures and understanding the degradation pathways of the parent compound. thermofisher.comsemanticscholar.org

Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-TQD-MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity for quantifying N-cyano-N-methylethanimidamide. fao.orgcabidigitallibrary.orgresearchgate.net This technique is highly specific because it monitors a unique transition from a parent ion (precursor ion) to a specific fragment ion (product ion). researchgate.net

In a typical UPLC-TQD-MS setup, the first quadrupole (Q1) is set to select the protonated molecular ion of N-cyano-N-methylethanimidamide (m/z 223.16). This selected ion then enters the second quadrupole (Q2), or collision cell, where it is fragmented through collision-induced dissociation. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion for detection. fao.orgresearchgate.net This two-stage mass filtering significantly reduces background noise and enhances detection sensitivity. nih.gov

For N-cyano-N-methylethanimidamide, specific ion transitions have been established for both quantification and confirmation, ensuring reliable and accurate measurement even at trace levels. fao.org

Table 1: UPLC-TQD-MS Parameters for N-cyano-N-methylethanimidamide Analysis

| Parameter | Ion Transition (m/z) | Purpose | Reference |

| Precursor Ion | 223.16 | - | fao.org |

| Product Ion 1 | 126.30 | Quantification | fao.org |

| Product Ion 2 | 90.20 | Confirmation | fao.org |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, provide information about the functional groups and molecular structure of a compound based on its interaction with infrared radiation.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for the analysis of N-cyano-N-methylethanimidamide in solid or film form with minimal sample preparation. scispace.commt.com This surface-sensitive technique analyzes the sample by measuring an evanescent wave that penetrates a short distance into the material, making it ideal for analyzing coatings, powders, or residues. mt.comcsic.es

FTIR analysis of a commercial formulation of N-cyano-N-methylethanimidamide (20% Soluble Powder) revealed characteristic absorption bands corresponding to its key functional groups. scispace.com The presence of specific bonds can be confirmed by the position of these peaks in the infrared spectrum, aiding in the identification and quality control of the compound. scispace.com

Table 2: Characteristic ATR-FTIR Peaks for N-cyano-N-methylethanimidamide

| Wavenumber (cm⁻¹) | Bond/Functional Group Assignment | Reference |

| 1620-1560 | Amine bonds (NH₂ and NH) | scispace.com |

| 850-750 | Amine bonds (NH₂) | scispace.com |

| 830-600 | C-Cl bond stretching | scispace.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. xos.com It provides precise information on the atomic arrangement within a crystal lattice, including unit cell dimensions and space group symmetry. xos.comresearchgate.net

The crystal structure of N-cyano-N-methylethanimidamide has been determined by single-crystal X-ray diffraction analysis. nih.gov The study provided detailed crystallographic data, confirming its molecular geometry and packing arrangement in the solid state. This information is fundamental to understanding its physical properties and is stored in public repositories like the Crystallography Open Database (COD). nih.gov

Table 3: Crystal Data and Structure Refinement for N-cyano-N-methylethanimidamide

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| Unit Cell Dimensions | ||

| a | 8.776 Å | nih.gov |

| b | 11.780 Å | nih.gov |

| c | 10.645 Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| COD Number | 2204747 | nih.gov |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This non-destructive technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties. nih.govwikipedia.org

For a molecule like N-cyano-N-methylethanimidamide, obtaining a single crystal suitable for X-ray analysis would allow for the unambiguous confirmation of its molecular structure. The diffraction pattern generated when a single crystal is exposed to a focused X-ray beam is used to construct an electron density map, from which the atomic positions can be determined and the molecular structure refined. nih.gov

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic data for a small organic molecule containing a cyano group, N-benzoyl-N′-(4′-cyanophenyl)thiourea. mdpi.com This serves as an example of the detailed structural information that SC-XRD provides.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H11N3OS |

| Formula Weight | 281.33 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.358(3) |

| b (Å) | 11.021(3) |

| c (Å) | 12.508(4) |

| α (°) | 90 |

| β (°) | 104.998(12) |

| γ (°) | 90 |

| Volume (ų) | 1381.1(7) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.354 |

Electron Microscopy and Elemental Analysis

Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique used to investigate the morphology and structure of materials at the nanoscale. researchgate.netresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it becomes a potent analytical tool for determining the elemental composition of a sample. nih.govnih.gov In a STEM, a focused beam of electrons is scanned across a sample, and various signals are collected to form an image. researchgate.net The interaction of the electron beam with the atoms in the sample also generates characteristic X-rays, which are unique to each element. nih.gov The EDS detector measures the energy of these emitted X-rays, allowing for qualitative and quantitative elemental analysis. nih.govnih.gov

For a pure sample of N-cyano-N-methylethanimidamide, STEM imaging would reveal the morphology of the crystalline or amorphous particles, such as their size, shape, and surface features. The real power of the technique for this compound, however, lies in its application to complex matrices. For instance, if N-cyano-N-methylethanimidamide were part of a larger formulation or a product of a reaction mixture, STEM-EDS could be used to map the distribution of the nitrogen-rich compound within the sample.

The elemental composition of N-cyano-N-methylethanimidamide (C₄H₇N₃) is well-defined. An EDS analysis would be expected to show peaks corresponding to Carbon (C) and Nitrogen (N). Hydrogen (H) is too light to be detected by standard EDS. The analysis provides a weight and atomic percentage for each detected element, which can be compared to the theoretical values calculated from the chemical formula to confirm the compound's identity and purity with respect to heavier elements.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Atomic % | Theoretical Weight % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 33.33 | 49.46 |

| Hydrogen | H | 1.01 | 58.33 | 7.26 |

| Nitrogen | N | 14.01 | 25.00 | 43.28 |

Note: Hydrogen is not detectable by EDS, but its contribution to the total molecular weight is included for completeness.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution and for monitoring the progress of chemical reactions. scispace.comekb.eg The technique is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The amount of light absorbed (absorbance) is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law.

N-cyano-N-methylethanimidamide contains a cyanoimine group (N-C≡N) and an imine (C=N) group, which act as chromophores—parts of the molecule responsible for light absorption. upi.edu The electronic transitions associated with these groups, likely n→π* and π→π* transitions, give rise to characteristic absorption bands in the UV region.

While specific spectral data for N-cyano-N-methylethanimidamide is not prominently published, data for the closely related neonicotinoid insecticide, acetamiprid (B1664982), which contains the N-cyano-N-methylethanimidamide moiety, provides valuable insight. wikipedia.orgherts.ac.uk Studies on acetamiprid show distinct absorption maxima in the UV range, which are used for its quantification. scispace.comekb.egresearchgate.net These absorption bands can be used to monitor reactions where N-cyano-N-methylethanimidamide is a reactant or product. For example, by tracking the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. Similarly, a calibration curve plotting absorbance versus concentration can be constructed to quantify the amount of the compound in a sample. ekb.eg

The following table summarizes the UV-Vis absorption data for the related compound acetamiprid in a neutral solution, which is indicative of the spectral region where N-cyano-N-methylethanimidamide would be expected to absorb.

| Parameter | Value |

|---|---|

| Absorption Maximum 1 (λmax) | 247 nm |

| Molar Absorptivity (ε) at 247 nm | 19,700 L mol⁻¹ cm⁻¹ |

| Absorption Maximum 2 (λmax) | 217 nm |

| Molar Absorptivity (ε) at 217 nm | 12,100 L mol⁻¹ cm⁻¹ |

The strong absorption band at 247 nm is particularly useful for sensitive detection and quantification. scispace.comherts.ac.ukresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to elucidate various aspects of molecules containing the N-cyano-N-methylethanimidamide moiety, particularly in the context of the parent compound, acetamiprid (B1664982).

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While specific DFT studies exclusively on N-cyano-N-methylethanimidamide are not widely available, the principles have been applied to the broader class of cyanamide-containing compounds and the degradation of acetamiprid.

Mechanistic studies have proposed that the formation of N-cyano-N-methylethanimidamide (referred to as ACM-P1 in some studies) can occur through the oxidation of acetamiprid. One proposed pathway involves the addition of a hydroxyl (OH) radical to the carbon atom of the cyano group of acetamiprid. nih.govpnas.org This type of reaction mechanism, involving radical addition to a cyano group, has been observed in the gas-phase reaction of acetonitrile (B52724) with OH radicals. nih.govpnas.org DFT calculations would be the ideal tool to model the transition state of this addition reaction, calculating the activation energy and providing a detailed picture of the bond-forming process. Such calculations can help to understand the regioselectivity of the OH radical attack on the acetamiprid molecule. For instance, studies on the oxidation of acetamiprid have shown that attack at the primary carbon (C2) and the cyano group are significant degradation pathways. nih.gov

The hydrolysis of the cyanamide (B42294) group under alkaline conditions is another area where DFT could provide mechanistic insights. vulcanchem.com Computational modeling can map the reaction pathway for the nucleophilic attack of a hydroxide (B78521) ion on the cyano carbon, leading to the formation of a carbamoyl (B1232498) intermediate.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. DFT is a key method for predicting these properties. For N-cyano-N-methylethanimidamide, the presence of the electron-withdrawing cyano group significantly influences the electronic properties of the ethanimidamide backbone.

Frontier molecular orbital theory, often employed in conjunction with DFT, can predict the reactivity of N-cyano-N-methylethanimidamide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule will interact with other chemical species. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack. In the context of its parent compound, acetamiprid, the cyano group is a key feature for its insecticidal activity, which involves binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Theoretical studies on related neonicotinoids have highlighted the importance of the electronegative cyano or nitro group for this interaction. pnas.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment.

While specific MD simulation studies focused solely on N-cyano-N-methylethanimidamide are not readily found in the literature, the principles of this methodology are broadly applicable. For a molecule like N-cyano-N-methylethanimidamide, which has several rotatable bonds, MD simulations could provide a detailed understanding of its preferred conformations in different solvents. By simulating the molecule in an aqueous environment, for example, one could observe the influence of water molecules on its structure and dynamics. Water complexing to the cyano group could protect it from chemical attack, a phenomenon that has been suggested in studies of acetamiprid oxidation. nih.gov

MD simulations are also a powerful tool for studying intermolecular interactions. For instance, simulations could model the interaction of N-cyano-N-methylethanimidamide with biological macromolecules, such as enzymes or receptors. In the context of its parent compound, acetamiprid, MD simulations could be used to study its binding within the nicotinic acetylcholine receptor, providing insights into the specific interactions that lead to its insecticidal effect. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Computational Modeling of Interactions with Organic and Inorganic Surfaces

The interaction of small molecules with surfaces is a critical aspect of their environmental fate and transport. Computational modeling can provide a molecular-level understanding of these interactions.

Studies on the environmental fate of acetamiprid have shown that it can be found on various surfaces, including soil, airborne particles, and building materials. nih.gov The degradation of acetamiprid on these surfaces can be influenced by the nature of the surface itself.

Computational studies have investigated the interaction of organic molecules with inorganic surfaces like silica (B1680970) (SiO₂) and titanium dioxide (TiO₂), which can serve as proxies for glass and paints. nih.govrsc.organnualreviews.org For a molecule like N-cyano-N-methylethanimidamide, its interaction with such surfaces would likely involve hydrogen bonding between its nitrogen atoms and the hydroxyl groups often present on these inorganic surfaces.

A study on the oxidation of acetamiprid investigated its degradation on both sodium chloride (NaCl) and TiO₂ particles. nih.gov This "bottom-up" oxidation, where oxidants are generated by the substrate, was found to be a significant degradation pathway. nih.gov In these experiments, N-cyano-N-methylethanimidamide was identified as a product. nih.gov Computational models could be developed to simulate the adsorption of N-cyano-N-methylethanimidamide on these inorganic surfaces, providing insights into the adsorption geometry and binding energies. These models could also help to elucidate the mechanism of surface-mediated reactions.

The interaction with organic surfaces is also an important consideration. Soil organic matter, for example, is a complex organic surface that can significantly influence the sorption and degradation of pesticides and their metabolites. annualreviews.org Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), can be used to study the interaction of small molecules with models of soil organic matter, such as humic substances. These models can help to predict the strength of adsorption and identify the key functional groups involved in the binding.

Interactive Data Table: Computational Methods in Chemical Research

| Computational Method | Key Applications for N-cyano-N-methylethanimidamide | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., formation from acetamiprid, hydrolysis), prediction of electronic structure and reactivity. | Activation energies, transition state geometries, orbital energies (HOMO/LUMO), charge distribution, reactive sites. |

| Molecular Dynamics (MD) Simulations | Conformational analysis in different environments, study of intermolecular interactions with solvents and biological macromolecules. | Preferred molecular shapes, dynamic behavior, binding affinities, interaction patterns (e.g., hydrogen bonds). |

| Computational Surface Modeling | Investigation of adsorption and reactions on organic (e.g., soil organic matter) and inorganic (e.g., TiO₂, NaCl) surfaces. | Adsorption energies, surface orientation, mechanisms of surface-catalyzed reactions. |

Chemical Modifications and Derivative Synthesis

Synthesis of Substituted N-cyano-N-methylethanimidamide Derivatives

The generation of substituted derivatives from a core structure like N-cyano-N-methylethanimidamide is a fundamental practice in medicinal and materials chemistry. By systematically altering the substituents, chemists can fine-tune the molecule's electronic, steric, and pharmacokinetic profiles.

Imidates are versatile intermediates in organic synthesis, recognized for their unique electronic reactivity that allows them to function as both electrophiles and nucleophiles. rsc.org The synthesis of N-substituted imidates related to N-cyano-N-methylethanimidamide can be achieved through several established methods.

One of the most classic and reliable methods for imidate synthesis is the Pinner reaction . jk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, known as a Pinner salt. jk-sci.comwikipedia.orgwikipedia.orgnih.govsynarchive.comrroij.com This salt can then be neutralized to yield the free imidate. The mechanism commences with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol, ultimately forming the imidate hydrochloride after proton transfer. nih.govrroij.com

Table 1: Key Synthetic Methods for Imidate Formation

| Method | Reactants | Catalyst/Conditions | Product | Ref. |

| Pinner Reaction | Nitrile, Alcohol | Anhydrous HCl | Imidate Hydrochloride | jk-sci.comnih.govrroij.com |

| Base-Catalyzed Reaction | Nitrile, Alcohol | Strong Base (e.g., alkoxide) | Imidate | wikipedia.orgrroij.com |

| O-Alkylation of Amides | Amide, Alkylating Agent | Hindered Base | Imidate | rroij.com |

| From Orthoesters | NH2-containing compound, Orthoester | Acid Catalyst | N-functionalized Imidate | rroij.com |

Beyond the Pinner reaction, imidates can also be synthesized via the O-alkylation of amides and the reaction of NH2-containing compounds with orthoesters. rroij.com These methods provide alternative pathways that may be more suitable depending on the specific substrates and desired substitution patterns. The reactivity of imidates allows for their subsequent conversion into a wide range of N-heterocycles, including imidazolines, oxazoles, and thiazolines. nih.gov

Cyanohydrazides are a class of compounds that have garnered interest, particularly as potential enzyme inhibitors due to their reactive nitrile functionality, often referred to as a "warhead". nih.gov Specifically, N'-cyanohydrazides require that both nitrogen atoms of the hydrazide moiety are substituted (e.g., with methyl groups) to prevent spontaneous cyclization. mdpi.com

A feasible synthetic route to N'-cyanohydrazides involves the reaction of a corresponding N,N'-dialkylhydrazide with cyanogen (B1215507) bromide (BrCN) in the presence of a mild base like sodium acetate (B1210297). mdpi.com This method provides direct access to the cyanohydrazide structure. For instance, the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was successfully achieved by treating the precursor N,N'-dimethyl-4-nitrobenzohydrazide with cyanogen bromide in methanol. mdpi.com This approach could be adapted to synthesize cyanohydrazide analogues of N-cyano-N-methylethanimidamide, assuming a suitable hydrazide precursor is available. The reaction of carboxylic acid hydrazides with cyanogen halides is also a known method for producing related heterocyclic compounds like 2-amino-5-substituted-1,3,4-oxadiazoles. google.com

Cyanoacetamide and its derivatives are exceptionally valuable building blocks, or synthons, in heterocyclic chemistry. tubitak.gov.trresearchgate.netresearchgate.net Their utility stems from their polyfunctional nature, possessing both electrophilic and nucleophilic sites that can participate in a variety of cyclization reactions. tubitak.gov.tr The core structure contains a reactive active methylene (B1212753) group (C-2), a nucleophilic amide nitrogen (NH), and electrophilic centers at the cyano carbon and the amide carbonyl carbon. tubitak.gov.tr

A cornerstone reaction involving cyanoacetamides is the Knoevenagel condensation , a nucleophilic addition of the active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like piperidine, is highly effective for forming α,β-unsaturated cyanoacetamide derivatives. wikipedia.orgresearchgate.netchemspider.comnih.gov These unsaturated products are themselves versatile intermediates for further transformations.

Table 2: Heterocyclic Synthesis Reactions Involving Cyanoacetamide Analogues

| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Cyanoacetamide, Aldehyde/Ketone | Weak Base (e.g., Piperidine) | α,β-Unsaturated Cyanoacetamide | wikipedia.orgresearchgate.net |

| Gewald Reaction | Cyanoacetamide, Carbonyl Compound, Elemental Sulfur | Base (e.g., Triethylamine) | 2-Aminothiophene | nih.govnih.gov |

| Michael Addition/Cyclization | α,β-Unsaturated Cyanoacetamide, Nucleophile | Base | Pyridones, etc. | researchgate.net |

| Reaction with Salicylaldehyde | Cyanoacetamide, Salicylaldehyde | Acetic Acid | 2-Iminochromene-3-carboxamide | ekb.eg |

Another significant multicomponent reaction is the Gewald reaction , which provides a straightforward synthesis of 2-aminothiophenes from a cyanoacetamide, a carbonyl compound, and elemental sulfur, typically in the presence of a base like triethylamine (B128534) or morpholine. nih.govnih.gov The versatility of cyanoacetamide analogues allows them to be employed in the synthesis of a wide variety of heterocyclic systems including pyridines, pyrazoles, thiazoles, and pyrimidines. tubitak.gov.trekb.eg

Strategies for Derivatization to Modulate Chemical Properties and Reactivity

Derivatization is a strategic process used to modify a molecule to enhance specific properties such as analytical detectability, solubility, stability, or biological activity. mdpi.comresearchgate.net For a compound like N-cyano-N-methylethanimidamide, derivatization strategies can target its key functional groups to fine-tune its chemical and physical characteristics.

Key derivatization strategies include:

Alkylation : This involves replacing active hydrogens with an alkyl or aryl-alkyl group. For related compounds, alkylation is a common method to form esters from carboxylic acids, which improves volatility and chromatographic behavior. libretexts.org

Acylation : This strategy introduces an acyl group, often to improve stability or alter reactivity.

Silylation : Commonly used in gas chromatography, this replaces active hydrogens with a trialkylsilyl group to increase volatility and thermal stability. libretexts.org

Introduction of Chromophores/Fluorophores : For analytical purposes, "tagging" the molecule with a UV-absorbing (chromophore) or fluorescent (fluorophore) group can dramatically improve detection sensitivity in techniques like HPLC. libretexts.org

The goal of these modifications is to convert the parent compound into a derivative with a more favorable chemical structure for a given application, be it improved separation in an analytical method or enhanced interaction with a biological target. mdpi.com

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms underlying derivatization is crucial for optimizing reaction conditions and predicting outcomes.

Pinner Reaction Mechanism : The synthesis of imidates via the Pinner reaction proceeds through a well-understood mechanism. It begins with the protonation of the nitrile nitrogen by a strong acid, creating a highly electrophilic nitrilium cation. This cation is then susceptible to nucleophilic attack by an alcohol molecule. A subsequent proton transfer from the attacking alcohol yields the final imidate salt. nih.govrroij.com

Knoevenagel Condensation Mechanism : This reaction is initiated by the deprotonation of the active methylene group of the cyanoacetamide by a weak base, forming a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. wikipedia.org

Hydrolysis of Imidates : The hydrolysis of imidates has been studied to understand the cleavage of the tetrahedral intermediates formed during the reaction. The outcome (ester and amine vs. amide and alcohol) is influenced by stereoelectronic control and the pH of the reaction medium, which dictates the ionic form of the tetrahedral intermediate (T+, T±, or T−). cdnsciencepub.com For instance, the hydrolysis of anti imidate salts exclusively yields ester and amine products regardless of pH, whereas syn imidates can produce a mixture of products under basic conditions. cdnsciencepub.com

These mechanistic insights are fundamental for controlling the synthesis of derivatives and for designing novel synthetic pathways.

Applications in Organic Synthesis, Catalysis, and Materials Science

Utility as a Precursor in Complex Organic Synthesis

N-cyanoamidines, including N-cyano-N-methylethanimidamide, are valuable precursors in the synthesis of a wide array of complex organic molecules due to the reactive nature of the cyanoamidine moiety.

The N-cyanoamidine functional group serves as a key building block for the construction of various nitrogen-containing heterocyclic rings.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of N-cyanoamidines with 1,3-dicarbonyl compounds. This reaction provides a versatile route to substituted pyrimidines, which are core structures in many biologically active molecules. acs.org For instance, cyclic N-cyanoamidines have been shown to react with aroylketenes or diketene (B1670635) to produce pyridopyrimidine derivatives. researchgate.netmathnet.ru A general approach involves the reaction of an amidine, such as N-cyanoamidine, with a three-carbon fragment containing two electrophilic centers. bu.edu.eg

Quinoline-Oxadiazole: While direct synthesis of quinoline-oxadiazole systems from N-cyano-N-methylethanimidamide is not extensively documented, the synthesis of 1,2,4-oxadiazoles often proceeds through the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized. rjptonline.org The cyano group in N-cyano-N-methylethanimidamide could potentially be a starting point for such transformations. The synthesis of quinoline-based 1,3,4-oxadiazoles has been reported through multi-step sequences starting from quinoline (B57606) precursors. rsc.orgresearchgate.netnih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be accomplished through the reaction of 2-cyanoacetamidines with azides. beilstein-journals.org For example, 5-amino-2-aryl-2H- Current time information in Bangalore, IN.urfu.ruresearchgate.nettriazole-4-carbonitriles have been prepared via the oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines using copper acetate (B1210297). urfu.ruresearchgate.net The reaction of 2-cyanoacetamidines with sulfonyl azides can lead to the formation of 1-substituted 5-amino-1,2,3-triazoles. researchgate.net

Triazines: N-cyanoamidines are precursors for the synthesis of 1,3,5-triazines. acs.org For instance, 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) can be synthesized by reacting N-cyanochloroformamidine with N,N-dimethylacetamide in the presence of phosphorus oxychloride. google.com Furthermore, a green and efficient one-pot synthesis of triazines from primary alcohols and amidines has been developed using a supported platinum nanoparticle catalyst. rsc.org

Table 1: Synthesis of Heterocyclic Systems from N-Cyanoamidine Derivatives

| Heterocycle | Precursors | Reagents/Conditions | Key Findings | Reference(s) |

| Pyrimidine | N-cyanoamidines, β-dicarbonyl compounds | Not specified | General synthetic route | acs.org |

| Pyridopyrimidine | Cyclic N-cyanoamidines, Aroylketenes/Diketene | Not specified | Formation of fused pyrimidine systems | researchgate.netmathnet.ru |

| 1,2,3-Triazole | 2-Arylhydrazono-2-cyanoacetamidines | Copper acetate in pyridine (B92270) | Oxidative cyclization to form 5-amino-2-aryl-2H- Current time information in Bangalore, IN.urfu.ruresearchgate.nettriazole-4-carbonitriles | urfu.ruresearchgate.net |

| 1,2,3-Triazole | 2-Cyanoacetamidines, Sulfonyl azides | Base-catalyzed | Formation of 1-substituted 5-amino-1,2,3-triazoles | researchgate.net |

| 1,3,5-Triazine | N-cyanochloroformamidine, N,N-dimethylacetamide | Phosphorus oxychloride | Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine | google.com |

| 1,3,5-Triazine | Amidines, Primary alcohols | Pt/Al2O3 catalyst | Acceptorless dehydrogenative one-pot synthesis | rsc.org |

The N-cyanoamidine moiety can be transformed into various reactive intermediates, which can then be used in subsequent synthetic steps.

Imino Ethers (Imidates): While the direct conversion of N-cyano-N-methylethanimidamide to an imino ether is not prominently reported, the synthesis of imidates from nitriles is a well-established reaction, often referred to as the Pinner reaction. organic-chemistry.org It is plausible that under specific conditions, the cyano group of N-cyano-N-methylethanimidamide could undergo alcoholysis to form an imino ether. Substituted N-cyanobenzimidate products have been formed in a one-pot cyanoimidation of aldehydes using cyanamide (B42294) and NBS as an oxidant. organic-chemistry.org

Reactive Intermediates: The oxidation of acetamiprid (B1664982), a derivative of N-cyano-N-methylethanimidamide, with hydroxyl radicals can lead to the formation of an α-hydroxymethylamine intermediate. sci-hub.se This intermediate can then undergo further transformations. The degradation of acetamiprid during ozonation has been shown to proceed through the formation of N'-cyano-N-methyl acetamidine (B91507) and N'-cyano acetamidine as major transformation products, arising from amine α-carbon oxidation and hydrolysis. nih.gov

Table 2: Formation of Reactive Intermediates from N-Cyanoamidine Derivatives

| Intermediate | Starting Material | Reagents/Conditions | Observation | Reference(s) |

| N-Cyanobenzimidate | Aldehydes, Cyanamide | N-Bromosuccinimide (NBS) | One-pot cyanoimidation | organic-chemistry.org |

| α-Hydroxymethylamine | Acetamiprid | Hydroxyl radicals | Intermediate in oxidative degradation | sci-hub.se |

| N'-cyano-N-methyl acetamidine | Acetamiprid | Ozonation | Major transformation product | nih.gov |

| N'-cyano acetamidine | Acetamiprid | Ozonation | Major transformation product | nih.gov |

Catalytic Applications

The application of N-cyano-N-methylethanimidamide and its analogs in catalysis is an emerging area of research, with potential roles in both homogeneous and heterogeneous systems.

In homogeneous catalysis, N-cyanoamidines can function as ligands for metal centers, influencing the catalytic activity and selectivity of the complex.

Ligands for Nickel Catalysis: An N-cyanoamidine has been identified as a superior ligand compared to bipyridine in a nickel-catalyzed cross-electrophile coupling reaction. nih.gov This suggests that the electronic properties of the N-cyanoamidine moiety can be beneficial in tuning the performance of transition metal catalysts. The development of ruthenium-based pincer complexes has also shown promise in the hydrogenation of nitriles to primary amines. mdpi.com